molecular formula C21H16F2N4O2S B6483469 7-(3,4-difluorophenyl)-3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 1243056-43-0

7-(3,4-difluorophenyl)-3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B6483469
CAS No.: 1243056-43-0
M. Wt: 426.4 g/mol
InChI Key: WEMYJMOYZMGXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,4-Difluorophenyl)-3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazin-8-one core. Key structural attributes include:

  • Position 7: A 3,4-difluorophenyl group, introducing electron-withdrawing fluorine atoms that enhance metabolic stability and lipophilicity.

This compound is hypothesized to exhibit pharmacological activity due to its structural similarity to triazolopyrazinone derivatives with reported cytotoxic, cerebroprotective, or cardioprotective properties .

Properties

IUPAC Name

7-(3,4-difluorophenyl)-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O2S/c1-12-3-4-13(2)15(9-12)18(28)11-30-21-25-24-19-20(29)26(7-8-27(19)21)14-5-6-16(22)17(23)10-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMYJMOYZMGXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3,4-difluorophenyl)-3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one , with a CAS number of 1243056-43-0 , is a synthetic derivative belonging to the triazolo-pyrazinone class. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C21H16F2N4O2S
  • Molecular Weight : 426.4 g/mol
  • Structure : The compound features a triazolo-pyrazinone core with various substituents that enhance its biological activity.
PropertyValue
Molecular FormulaC21H16F2N4O2S
Molecular Weight426.4 g/mol
CAS Number1243056-43-0

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrazinones exhibit significant antimicrobial properties. A study evaluating various synthesized compounds found that those similar to our target compound displayed potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to conventional antibiotics like ciprofloxacin and ketoconazole, suggesting a promising alternative for treating infections caused by resistant strains .

Anticancer Potential

The anticancer properties of the compound have been explored in various studies. In one notable case study, the compound was screened against multicellular spheroids to assess its efficacy in inhibiting tumor growth. Results indicated that it effectively reduced cell viability in several cancer cell lines, demonstrating a potential mechanism of action through apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) analysis highlighted that the presence of the difluorophenyl group significantly contributed to its cytotoxic effects.

Anti-inflammatory Effects

Another aspect of interest is the anti-inflammatory activity of this compound. Preliminary studies have shown that it can inhibit pro-inflammatory cytokines in vitro, suggesting a role in modulating inflammatory pathways. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .

Study on Antimicrobial Efficacy

A specific study focused on the antimicrobial efficacy of compounds related to our target showed that derivatives exhibited strong antifungal activity against various phytopathogenic fungi. The study utilized an in vitro mycelial growth inhibition assay which revealed that certain compounds demonstrated higher efficacy than traditional antifungal agents .

Cancer Cell Line Studies

In cancer research, several derivatives were tested against different cancer cell lines including breast and lung cancer models. The results indicated that the compound could significantly inhibit proliferation through mechanisms involving apoptosis and necrosis. The IC50 values were determined to be within a therapeutic range for potential drug development .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with triazole and pyrazine moieties possess significant anticancer properties. The presence of the difluorophenyl group may enhance the compound's ability to inhibit tumor growth by interacting with specific molecular targets involved in cancer progression.

  • Case Study : A study demonstrated that similar triazolopyrazinones exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound could be evaluated for its anticancer efficacy in vitro and in vivo .

Antimicrobial Properties

Triazole derivatives are well-known for their antimicrobial activity. The unique structure of this compound could provide a novel mechanism against bacterial and fungal infections.

  • Research Findings : Preliminary studies have shown that triazole-containing compounds can disrupt microbial cell wall synthesis and function, leading to increased susceptibility to treatment .

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

  • Mechanism of Action : The neuroprotective properties may arise from the ability of the compound to modulate oxidative stress and inflammation pathways in neuronal cells .

Anti-inflammatory Activity

The sulfanyl group in the compound may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

  • Case Study : Research on related compounds has shown promising results in reducing inflammatory markers in animal models of arthritis .

Data Table of Research Findings

Application AreaMechanism of ActionReference
AnticancerInhibition of tumor cell proliferation
AntimicrobialDisruption of cell wall synthesis
NeuroprotectiveModulation of oxidative stress
Anti-inflammatoryReduction of inflammatory markers

Comparison with Similar Compounds

Substituent Variations at Position 7

Compound Name Substituent at Position 7 Key Properties/Effects
Target Compound 3,4-Difluorophenyl Enhanced lipophilicity and metabolic stability due to dual fluorine substitution.
7-(3-Fluorophenyl)-... (CAS 2741932-64-7) 3-Fluorophenyl Reduced lipophilicity compared to difluorophenyl; potential for altered receptor binding.
7-(4-Fluorobenzyl)-3-thioxo... 4-Fluorobenzyl Increased electron-withdrawing effect; thioxo group may enhance hydrogen bonding.

Analysis: The 3,4-difluorophenyl group in the target compound likely improves metabolic stability and membrane permeability compared to mono-fluorinated or non-fluorinated analogs. This substitution pattern is less common in the literature, suggesting unique pharmacokinetic advantages.

Substituent Variations at Position 3

Compound Name Substituent at Position 3 Key Properties/Effects
Target Compound {[2-(2,5-Dimethylphenyl)-2-oxoethyl]sulfanyl} Steric hindrance from dimethylphenyl may improve target specificity; sulfanyl linker supports disulfide bond formation.
8-[(2-Ethylphenyl)sulfanyl]-... 2-Ethylphenylsulfanyl Ethyl group offers moderate hydrophobicity; lacks the oxoethyl group, reducing hydrogen-bonding capacity.
3-Thioxo-2,3-dihydro... Thioxo (-S=O) Stronger hydrogen-bond acceptor than sulfanyl; may enhance binding to polar active sites.

The oxoethyl group adds polarity, balancing the hydrophobic effects of the aromatic ring.

Core Modifications and Bioactivity

Compound Name Core Structure Reported Bioactivity
Target Compound Triazolo[4,3-a]pyrazin-8-one Hypothesized cytotoxic/cardioprotective activity .
2-Nitroimidazopyrazin-one derivatives Imidazopyrazin-one Antiparasitic/antimicrobial activity due to nitro group.
Sitagliptin analog Tetrahydrotriazolo-pyrazine Antidiabetic activity via DPP-4 inhibition.

Analysis: The triazolopyrazinone core is versatile, with bioactivity modulated by substituents. Nitroimidazole derivatives (e.g., ) prioritize redox-activated cytotoxicity, while the target compound’s fluorine and sulfur motifs may favor kinase or protease inhibition.

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Solubility

  • Target Compound : Estimated molecular weight ~480–500 g/mol (based on analogs ).
  • Analog () : Molecular weight 230.20 g/mol; simpler structure with lower lipophilicity .

Implications : Higher molecular weight in the target compound may reduce oral bioavailability but improve plasma protein binding.

Metabolic Stability

  • Fluorine atoms in the target compound resist oxidative metabolism, extending half-life compared to non-fluorinated analogs .
  • Sulfanyl groups are prone to oxidation but may form stable disulfide bonds in vivo .

Preparation Methods

Synthesis of the Triazolopyrazin-8-One Core Structure

The triazolopyrazin-8-one scaffold is typically synthesized via cyclization reactions involving hydrazine derivatives and pyrazine precursors. A pivotal method involves the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol under controlled temperatures (60–61°C for 15 hours), yielding a dihydropyrazine intermediate (HPLC purity: 93.3%) . Subsequent cyclization with trifluoroacetic anhydride in chlorobenzene, catalyzed by methanesulfonic acid, forms the triazole ring. Refluxing at 110°C for 42 hours ensures complete conversion, with trifluoroacetic acid distilled off to drive the reaction .

Table 1: Cyclization Conditions for Triazolopyrazin-8-One Core

ParameterConditionSource
SolventChlorobenzene
CatalystMethanesulfonic acid
Temperature110°C (reflux)
Reaction Time42–60 hours
Yield99.1% (HPLC)

Alternative approaches from chiral synthesis patents utilize N-acyl hydrazides and pyrazinones, employing polar aprotic solvents like dimethylformamide (DMF) for cyclization . These methods emphasize regioselectivity, critical for avoiding byproducts in triazole formation.

Thioether Formation for Sulfanyl Group Attachment

The sulfanyl moiety at position 3 is introduced via thiol-alkylation or nucleophilic substitution. A robust method involves reacting 3-mercapto-triazolopyrazin-8-one with 2-(2,5-dimethylphenyl)-2-oxoethyl bromide in DMF at 20–25°C for 24 hours . The reaction is quenched with saturated NaCl, and the product is extracted with dichloromethane, yielding 70–75% of the thioether derivative after recrystallization from ethyl acetate/hexane .

Table 2: Thioether Synthesis Parameters

ParameterConditionSource
Thiol Source3-Mercapto-triazolopyrazin-8-one
Alkylating Agent2-(2,5-Dimethylphenyl)-2-oxoethyl bromide
SolventDMF
Reaction Time24 hours
Yield70–75%

Purification and Characterization Techniques

Final purification employs gradient column chromatography (ethyl acetate/hexane, 20–60%) or recrystallization from DMFA/i-propanol mixtures . Analytical validation via ¹H-NMR confirms structural integrity:

  • Aromatic Protons: δ 7.2–7.8 ppm (3,4-difluorophenyl split patterns) .

  • Methoxy Group: δ 3.8 ppm (singlet for -OCH₃ in analogous compounds) .

  • Sulfanyl-CH₂: δ 4.2 ppm (singlet) .

HPLC with C18 columns (acetonitrile/water mobile phase) ensures >98% purity, critical for pharmaceutical applications .

Industrial-Scale Production Considerations

Scalable synthesis prioritizes cost-effective reagents and minimized byproducts. The use of chlorobenzene as a solvent enables easy distillation and recycling . Continuous flow reactors are proposed for cyclization steps to enhance throughput, reducing reaction times from 60 hours to <10 hours . Industrial protocols emphasize palladium recovery from hydrogenation steps to reduce metal waste .

Table 3: Industrial Optimization Metrics

ParameterLaboratory ScaleIndustrial Scale
Cyclization Time60 hours10 hours (flow reactor)
Pd/C Catalyst Loading5 wt%2 wt% (recycled)
Solvent Recovery70%95%

Q & A

Q. Q1. What are the optimized synthetic routes for this triazolopyrazinone derivative, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of triazolopyrazinone derivatives typically involves cyclization of acid precursors with hydrazinopyrazinones. For example, a general procedure () uses:

  • Carbonyldiimidazole (CDI) in anhydrous DMFA at 100°C for 1 hour to activate the acid.
  • Subsequent reflux with N1-aryl/benzyl-3-hydrazinopyrazin-2-one for 24 hours.
    Key factors affecting yield include:
  • Solvent polarity : Polar aprotic solvents (DMFA) enhance cyclization efficiency.
  • Temperature : Prolonged reflux (>20 hours) improves ring closure but risks decomposition.
  • Substituent compatibility : Electron-withdrawing groups (e.g., difluorophenyl) may slow reaction kinetics, requiring adjusted stoichiometry .

Q. Q2. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of:

  • HPLC-MS : To confirm molecular weight and detect impurities (>98% purity threshold).
  • NMR spectroscopy :
    • ¹H/¹³C-NMR for verifying substituent positions (e.g., sulfanyl linkage at C3, difluorophenyl at C7).
    • 19F-NMR (if available) to resolve fluorine environments .
  • X-ray crystallography : For unambiguous confirmation of regiochemistry in crystalline derivatives .

Advanced Research Questions

Q. Q3. What strategies address contradictions in solubility data for polar vs. nonpolar solvents?

Methodological Answer: Discrepancies in solubility (e.g., chloroform vs. methanol) arise from:

  • Crystal packing effects : Polymorphs with varying lattice energies (e.g., reports mp 82–84°C, but other analogs show higher melting points).
  • pH-dependent solvation : Protonation of the triazole nitrogen in acidic media enhances aqueous solubility.
    Resolution workflow :

Perform dynamic light scattering (DLS) to assess aggregation in different solvents.

Use Hansen solubility parameters to model solvent compatibility .

Q. Q4. How can computational methods predict SAR for triazolopyrazinone derivatives?

Methodological Answer:

  • Molecular docking : Prioritize targets (e.g., kinases, viral proteases) by docking the compound into active sites (e.g., PDB: 7BV2 for SARS-CoV-2 Mpro).

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example:

    Substituent Positionσ (Hammett)IC50 (nM)
    3,4-Difluorophenyl+0.78120 ± 15
    4-Methoxyphenyl-0.27>1000
    (Data extrapolated from )
  • DFT calculations : Assess frontier orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic environments .

Q. Q5. What experimental designs resolve regioselectivity challenges during functionalization?

Methodological Answer: Regioselectivity in triazolopyrazinone systems is influenced by:

  • Steric hindrance : Bulky groups (e.g., 2,5-dimethylphenyl) direct electrophiles to less hindered positions.
  • Electronic effects : Electron-deficient triazole rings favor C5 over C7 substitution.
    Case study :
  • Suzuki coupling at C3 vs. C7: Use Pd(OAc)₂/XPhos with arylboronic acids for C3 selectivity (yield: 65–75%) vs. PdCl₂(dppf) for C7 (yield: <40%) .

Q. Q6. How can researchers reconcile conflicting bioactivity data across assay platforms?

Methodological Answer: Discrepancies in IC50 values (e.g., kinase vs. antimicrobial assays) may stem from:

  • Assay interference : Redox-active thioether groups (e.g., sulfanyl side chain) may generate false positives in colorimetric assays.
  • Membrane permeability : LogP >3.5 enhances cellular uptake but reduces aqueous solubility.
    Mitigation :
  • Validate hits via orthogonal assays (e.g., SPR for binding affinity, cell-based reporter assays).
  • Use proteome profiling (e.g., KinomeScan) to identify off-target interactions .

Methodological Challenges and Solutions

Q. Q7. How to optimize reaction scalability while maintaining regiochemical fidelity?

Methodological Answer:

  • Flow chemistry : Adapt batch protocols () using:
    • Tubular reactors with controlled residence times (e.g., 30 min at 120°C).
    • Inline IR monitoring to track intermediate formation (e.g., hydrazone vs. triazole).
  • DoE (Design of Experiments) : Apply Taguchi arrays to optimize parameters (temperature, catalyst loading) for >90% yield .

Q. Q8. What analytical techniques differentiate isomeric byproducts in sulfanyl-substituted derivatives?

Methodological Answer:

  • LC-MS/MS : Fragment ions at m/z 215 (triazole ring cleavage) vs. m/z 198 (pyrazinone fragmentation).
  • 2D NOESY : Detect spatial proximity between sulfanyl ethyl and difluorophenyl groups to confirm substitution pattern .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.